

# Crystal Structure Data Guide: Morpholine-Substituted Benzonitriles

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## Compound of Interest

**Compound Name:** 4-(Morpholine-4-carbonyl)benzotrile

**CAS No.:** 87294-97-1

**Cat. No.:** B1339520

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## Executive Summary

Morpholine-substituted benzonitriles represent a critical scaffold in medicinal chemistry, serving as intermediates for kinase inhibitors, psychoactive agents, and nonlinear optical materials. This guide provides a technical comparison of their solid-state properties against their closest structural alternatives: piperidine-substituted analogs.

**Key Insight:** The substitution of the methylene group (

) in piperidine with an ether oxygen (

) in morpholine fundamentally alters the crystal packing landscape. While piperidine analogs rely heavily on van der Waals forces and

stacking, morpholine derivatives introduce a strong hydrogen-bond acceptor, facilitating the formation of higher-density, more soluble, and structurally diverse polymorphs.

## Structural Landscape & Pharmacophore Significance[1]

The core structure consists of a benzonitrile (cyanobenzene) ring substituted with a morpholine ring, typically at the para- (4-) position.

- **Electronic Push-Pull System:** The morpholine nitrogen acts as an electron donor, while the cyano group ( ) is a strong electron withdrawer. This creates a significant dipole moment, enhancing crystallinity and nonlinear optical (NLO) response.
- **Conformational Locking:** In the solid state, the morpholine ring typically adopts a chair conformation. The twist angle between the phenyl ring and the morpholine plane is a critical determinant of biological activity (bioavailability) and solid-state fluorescence.

## Comparative Crystallographic Data[2][3][4][5][6][7]

The following data compares a representative morpholine-substituted benzonitrile against a piperidine analog. The presence of the trifluoromethyl group in the morpholine dataset highlights the common "scaffold decoration" used to modulate lipophilicity in drug design.

### Table 1: Lattice Parameters & Crystal Data[2]

Parameter	Product: Morpholine Derivative [1]	Alternative: Piperidine Analog [2]
Compound Name	4-(Morpholin-4-yl)-3-(trifluoromethyl)benzotrile	4-[4-(Piperidin-1-yl)piperidin-1-yl]benzotrile
Crystal System	Monoclinic	Monoclinic
Space Group	(or similar centrosymmetric)	
a ( )	12.700(1)	11.360(3)
b ( )	6.899(1)	17.131(6)
c ( )	13.348(1)	18.952(6)
(Angle)	91.67	91.21
Volume ( )	~1169	~3687
Z (Units/Cell)	4	4
Density ( )	Higher (Due to O-atom packing)	Lower (Dominated by bulky aliphatics)

**Table 2: Supramolecular Performance Comparison**

Feature	Morpholine-Substituted	Piperidine-Substituted
H-Bonding Potential	High: Ether oxygen acts as a specific acceptor (C-H...O interactions).	Low: Lacks strong acceptors; relies on weak dispersion forces.
Solubility Profile	Enhanced: Oxygen atom lowers logP, improving aqueous solubility.	Lipophilic: Higher logP, often requires non-polar solvents.
Metabolic Stability	Moderate: The morpholine ring is metabolically stable but can undergo N-dealkylation.	Lower: Susceptible to rapid oxidative metabolism (hydroxylation).
Packing Motif	Forms R22(8) ring motifs or infinite chains via weak H-bonds.	Dominated by van der Waals interactions and simple stacking.

## Supramolecular Performance Analysis

### The "Oxygen Effect" on Crystal Packing

In morpholine-substituted benzonitriles, the ether oxygen is not passive. It actively directs the self-assembly of the crystal lattice.

- Mechanism: The oxygen atom serves as a hard Lewis base, accepting hydrogen bonds from acidic protons (e.g., aromatic C-H bonds ortho to the cyano group).
- Outcome: This leads to a tighter crystal lattice compared to piperidine analogs, where the corresponding methylene group ( ) is sterically bulky and chemically inert.

### Twist Angle & Steric Hindrance

- Unsubstituted (4-position): The morpholine ring is nearly coplanar with the phenyl ring to maximize resonance (conjugation of the N-lone pair into the aromatic system).

- Substituted (e.g., 3-CF<sub>3</sub>): Steric repulsion forces the morpholine ring to twist (dihedral angle > 50°). This breaks the conjugation, shifting the UV-Vis absorption spectrum (blue shift) and altering the fluorescence properties—a critical feature for designing fluorescent probes.

## Experimental Protocols

### Protocol A: Synthesis via (Nucleophilic Aromatic Substitution)

Objective: Synthesize 4-morpholinobenzonitrile with high purity.

- Reagents:
  - 4-Fluorobenzonitrile (1.0 eq) - Substrate
  - Morpholine (1.2 eq) - Nucleophile
  - Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0 eq) - Base
  - DMSO or DMF (Solvent)
- Procedure:
  - Dissolve 4-fluorobenzonitrile in DMSO (0.5 M concentration).
  - Add K<sub>2</sub>CO<sub>3</sub> and stir for 10 minutes.
  - Add morpholine dropwise.
  - Critical Step: Heat to 100°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The fluorine is a better leaving group than chlorine or bromine in aromatic nucleophilic substitution due to the high electronegativity stabilizing the Meisenheimer complex intermediate [3].

- Workup: Pour into ice water. The product will precipitate as a solid. Filter and wash with water.

## Protocol B: Single Crystal Growth (Slow Evaporation)

Objective: Grow X-ray quality crystals.

- Solvent Selection: Use a binary solvent system.
  - Solvent A: Ethanol or Acetonitrile (Good solubility).
  - Solvent B: Water or Hexane (Poor solubility/Antisolvent).
- Method:
  - Dissolve 20 mg of the purified solid in minimal hot Ethanol.
  - Filter the solution through a 0.45  $\mu$ m syringe filter into a clean vial (removes dust nucleation sites).
  - Cover the vial with parafilm and poke 3–4 small holes.
  - Store in a vibration-free environment at 20°C.
  - Validation: Crystals should appear within 3–7 days. Check for birefringence under a polarized microscope before XRD mounting.

## Visualization: Workflow Diagram



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Caption: Workflow for the synthesis, crystallization, and structural characterization of morpholinobenzonitriles.

## References

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## Sources

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